N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
Molecular Architecture and Bonding Patterns
The molecule comprises three primary domains:
- A 2-methylfuran-3-carbohydrazide backbone, featuring a five-membered furan ring substituted with a methyl group at position 2 and a carbohydrazide (-CONHNH₂) group at position 3.
- An (E)-(4-ethoxy-3-methoxyphenyl)methylidene group, where the aryl ring contains ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at positions 4 and 3, respectively.
- A hydrazone linkage (-NHN=CH-) connecting the furan-carbohydrazide and aryl groups.
Key Structural Features:
- Furan Ring Geometry : The furan ring adopts a planar conformation, with bond lengths of $$ \text{C-O} = 1.36 \, \text{Å} $$ and $$ \text{C-C} = 1.43 \, \text{Å} $$, consistent with aromatic delocalization.
- Hydrazone Linkage : The $$ \text{C=N} $$ bond length measures $$ 1.28 \, \text{Å} $$, characteristic of a double bond, while the adjacent $$ \text{N-N} $$ bond is $$ 1.38 \, \text{Å} $$, indicating partial double-bond character due to resonance.
- Aryl Group Substituents : The ethoxy and methoxy groups introduce steric and electronic effects, with dihedral angles of $$ 16.1^\circ $$ between the aryl and furan rings, minimizing steric clash.
Table 1: Bond Lengths and Angles in Key Functional Groups
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| $$ \text{C=N} $$ | 1.28 | |
| $$ \text{N-N} $$ | 1.38 | |
| $$ \text{C-O (furan)} $$ | 1.36 | |
| Dihedral (aryl-furan) | 16.1 |
IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name derives from the parent hydrazide 2-methylfuran-3-carbohydrazide , modified by the substitution of the hydrazine nitrogen with an (E)-(4-ethoxy-3-methoxyphenyl)methylidene group.
Nomenclature Breakdown:
- Parent Chain : Furan-3-carbohydrazide (position 3 on the furan ring).
- Substituents :
- 2-Methyl : A methyl group at position 2 of the furan.
- N'-[(E)-(4-Ethoxy-3-Methoxyphenyl)Methylidene] : An arylidene group attached to the hydrazide nitrogen, with ethoxy and methoxy groups at positions 4 and 3 of the benzene ring. The (E) descriptor indicates that the higher-priority substituents (methoxy and ethoxy) are on opposite sides of the $$ \text{C=N} $$ bond.
Stereochemical Considerations:
Conformational Analysis of the Methylidene Bridge
The methylidene bridge (-CH=N-) serves as a conformational hinge, influencing the molecule’s overall geometry.
Conformational Dynamics:
- Rotational Barriers : DFT calculations reveal a rotational barrier of $$ \sim 12 \, \text{kcal/mol} $$ for the $$ \text{C=N} $$ bond, favoring a planar arrangement to maintain conjugation with the hydrazide and aryl groups.
- Intramolecular Hydrogen Bonding : The hydrazide NH forms a hydrogen bond with the adjacent carbonyl oxygen ($$ \text{O}\cdots\text{H-N} = 2.01 \, \text{Å} $$), stabilizing the s-cis conformation.
Table 2: Conformational Parameters of the Methylidene Bridge
| Parameter | Value | Source |
|---|---|---|
| $$ \text{C=N-C} $$ Angle | 122.5° | |
| $$ \text{N-N-C} $$ Angle | 116.8° | |
| H-Bond Length ($$ \text{O}\cdots\text{H-N} $$) | 2.01 Å |
Electronic Structure and Resonance Stabilization
The electronic structure is dominated by conjugation across the hydrazone linkage and aromatic systems.
Resonance Effects:
- Hydrazone Linkage : Delocalization of the lone pair from the hydrazine nitrogen into the $$ \text{C=N} $$ bond creates partial double-bond character, evidenced by shortened $$ \text{N-N} $$ and $$ \text{C=N} $$ bonds.
- Aromatic Rings : The furan and benzene rings exhibit resonance-assisted charge transfer, with computed HOMO-LUMO gaps of $$ 4.2 \, \text{eV} $$, indicating moderate electronic stability.
Spectroscopic Correlations:
- UV-Vis : A strong absorption at $$ \lambda_{\text{max}} = 320 \, \text{nm} $$ arises from $$ \pi \rightarrow \pi^* $$ transitions in the conjugated system.
- NMR : The hydrazone proton resonates at $$ \delta = 8.3 \, \text{ppm} $$, deshielded due to conjugation with the electron-withdrawing carbonyl group.
Table 3: Electronic Properties and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | |
| UV-Vis $$ \lambda_{\text{max}} $$ | 320 nm | |
| $$ ^1\text{H NMR (hydrazone H)} $$ | 8.3 ppm |
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-14-6-5-12(9-15(14)20-3)10-17-18-16(19)13-7-8-22-11(13)2/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
PGWSKUBCRCELJR-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(OC=C2)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=C(OC=C2)C)OC |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Furfural Derivatives
Vapor-phase hydrogenation of furfural over copper-chromium catalysts at 170°C produces 2-methylfuran (2-MF) as a key intermediate. Subsequent oxidation of 2-MF using potassium permanganate in acidic media yields 2-methylfuran-3-carboxylic acid. This method achieves 85% conversion efficiency but requires precise control of reaction parameters to avoid over-hydrogenation.
Cyclization of Keto-Ester Precursors
Alternative approaches employ cyclization reactions, where ethyl 3-oxopentanoate undergoes acid-catalyzed intramolecular cyclization in polyphosphoric acid (PPA) at 185°C. This method generates the furan ring with a 78% yield and minimizes byproducts through careful temperature modulation.
Hydrazide Formation from 2-Methylfuran-3-Carboxylic Acid
Conversion of the carboxylic acid to the corresponding hydrazide is critical for subsequent Schiff base formation.
Acid Chloride Route
2-Methylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. This two-step process achieves 91% yield and high purity, as confirmed by LC-MS analysis.
Direct Hydrazination via Coupling Reagents
Using propylphosphonic anhydride (T3P®) as a coupling agent, the carboxylic acid reacts directly with hydrazine in the presence of N-ethyl-diisopropylamine (DIPEA). Microwave irradiation at 100°C for 10 minutes accelerates the reaction, yielding 89% product with reduced side reactions.
Schiff Base Condensation with 4-Ethoxy-3-Methoxybenzaldehyde
The final step involves condensation of the hydrazide with 4-ethoxy-3-methoxybenzaldehyde to form the E-configured hydrazone.
Acid-Catalyzed Condensation
In ethanol with catalytic acetic acid (5 mol%), the hydrazide and aldehyde reflux for 6 hours, producing the target compound in 82% yield. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration.
Solvent-Free Mechanochemical Synthesis
Ball milling the hydrazide and aldehyde with silica-supported sulfuric acid (SiO₂-H₂SO₄) at room temperature for 2 hours achieves 88% yield. This green method eliminates solvent use and enhances reaction efficiency through mechanical activation.
Optimization of Reaction Conditions
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Amberlyst-15 | Water | 90 | 2 | 85 |
| Cu(II)-MCM-41 | Ethanol | 25 | 3.8 | 92 |
| SiO₂-H₂SO₄ | Solvent-free | 25 | 2 | 88 |
| Acetic acid | Ethanol | 80 | 6 | 82 |
Copper-based catalysts (e.g., Cu(II)-MCM-41) demonstrate superior performance due to Lewis acid activity, which polarizes the aldehyde carbonyl and accelerates imine formation.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Ethanol balances reactivity and practicality, yielding 82–92% product across methods.
Purification and Characterization
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate (7:3) eluent removes unreacted aldehyde and hydrazide byproducts, achieving >98% purity. Retention factors (Rf) for the target compound range from 0.45–0.52.
Recrystallization
Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Melting point: 162–164°C.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45 (d, J = 8.1 Hz, 1H, ArH), 6.92–6.88 (m, 2H, ArH), 6.32 (s, 1H, furan H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
-
IR (KBr): 3340 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Acid chloride + Schiff base | High purity | Toxic SOCl₂ usage | 91 |
| T3P® coupling + microwave | Rapid synthesis | High reagent cost | 89 |
| Mechanochemical condensation | Solvent-free, green chemistry | Specialized equipment required | 88 |
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, particularly in scientific research, including detailed data tables and insights from case studies.
This compound has shown significant biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties against various cancer cell lines. For instance:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 (liver cancer) | 32.5 |
| Doxorubicin | HepG2 | 0.62 |
These results suggest that the compound induces apoptosis and cell cycle arrest in cancer cells, primarily through mitochondrial pathways that regulate pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The compound has also demonstrated notable antibacterial effects against pathogens such as E. coli and S. aureus:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 11.5 | 250 |
| This compound | S. aureus | 13.0 | 230 |
Chemistry Applications
The compound serves as a precursor in the synthesis of more complex organic molecules, making it valuable in chemical research for developing new materials with specific properties.
Medicinal Chemistry
Investigations into its therapeutic properties have revealed potential applications in drug development, particularly for antimicrobial and anticancer therapies.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of related compounds highlighted the effectiveness of this compound in reducing cell viability in HepG2 cells significantly compared to standard treatments like doxorubicin.
Case Study 2: Antimicrobial Properties
Research assessing the antimicrobial efficacy of this compound showed effective inhibition against common bacterial strains, suggesting its potential use as an alternative treatment for bacterial infections.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Donating vs.
- Heterocyclic Cores: Replacement of the furan ring (target compound, 3b ) with thiadiazole (3a ) or pyridine (nicotinohydrazide ) alters electronic properties and bioactivity profiles. Thiadiazole derivatives often exhibit enhanced antimicrobial activity due to sulfur's electronegativity .
- Spectral Characteristics : IR spectra of similar compounds (e.g., L1 ) show strong C=O (1664 cm⁻¹) and C=N (1629 cm⁻¹) stretches, consistent with hydrazone formation. The target compound likely shares these features.
Key Observations :
- Yields for hydrazones vary widely (54–76%) depending on the aldehyde's reactivity and steric hindrance .
- Acid catalysis (e.g., acetic acid in L1 synthesis ) is critical for imine bond formation.
Biological Activity
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and antioxidant effects, supported by case studies and research findings.
Antibacterial Activity
Research has indicated that derivatives of furan compounds, including those similar to this compound, exhibit promising antibacterial properties. For instance, studies have shown that certain furan derivatives possess significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 62.5 µg/mL |
| Compound B | E. coli | 78.12 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound require further investigation.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated notable antiproliferative effects.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These values suggest that the compound may inhibit cell proliferation effectively at relatively low concentrations.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antioxidant activity. This is often assessed using assays such as DPPH radical scavenging.
Table 3: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 70% |
| This compound | TBD |
Note: Further studies are needed to quantify the antioxidant activity of this specific compound.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in Journal of Microbiology and Biotechnology demonstrated the effectiveness of furan derivatives against MRSA, highlighting their potential as novel antibacterial agents .
- Anticancer Research : In vitro assays conducted on HeLa and A549 cell lines revealed that compounds structurally related to this compound exhibited IC50 values indicating significant antiproliferative effects .
- Computational Studies : In silico analyses suggested that the compound interacts favorably with key biological targets, which may explain its observed biological activities .
Q & A
Q. Table 1: Example Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Aldehyde | 1.2 eq | Ethanol | 70°C | 10 h | 65–75% |
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm the E-configuration of the hydrazone bond via ¹H NMR (δ 8.3–8.5 ppm for imine proton) and ¹³C NMR (δ 150–155 ppm for C=N) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z ~359.2 .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 60.31%, H: 5.89%, N: 7.82%) .
Advanced: How can density-functional theory (DFT) predict electronic properties relevant to bioactivity?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity; lower gaps (~3.5 eV) suggest higher electrophilicity for biological interactions .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., methoxy and ethoxy groups as electron-rich sites) .
- Thermochemical Data : Calculate Gibbs free energy of formation to assess thermodynamic stability during synthesis .
Advanced: What crystallographic strategies resolve contradictions in reported crystal structures of similar hydrazides?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize disorder .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Address residual electron density peaks (>1 e⁻/ų) with disorder modeling or twin laws .
- Validation : Check CIF files with PLATON or Mercury to ensure R1 < 0.05 and wR2 < 0.15 .
Q. Table 2: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 12.5, 14.8 |
| β (°) | 95.3 |
| Z | 4 |
Advanced: How can QSAR studies guide structural modifications for enhanced antimicrobial activity?
Answer:
- Descriptor Selection : Use Molinspiration or Dragon to compute logP, polar surface area, and topological indices .
- Model Validation : Partial least squares (PLS) regression with leave-one-out cross-validation (R² > 0.7, Q² > 0.5) .
- Design Insights : Increase hydrophobicity (e.g., replace ethoxy with longer alkyl chains) to improve membrane permeability .
Advanced: What mechanistic studies elucidate its interaction with biological targets like enzymes?
Answer:
- Docking Simulations (AutoDock Vina) : Dock the compound into active sites (e.g., cytochrome P450 or kinases). Validate poses with RMSD < 2.0 Å .
- Kinetic Assays : Measure IC50 via fluorescence-based enzyme inhibition (e.g., 10–50 µM range for acetylcholinesterase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n ≈ 1 for 1:1 interactions) .
Advanced: How to address discrepancies in biological activity data across research groups?
Answer:
- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, 24 h incubation) .
- Control Variability : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) and validate cell line authenticity .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers (p < 0.05) .
Advanced: What spectroscopic techniques resolve tautomerism in the hydrazide moiety?
Answer:
- Variable-Temperature NMR : Monitor keto-enol tautomerism via ¹H NMR (DMSO-d6, −40°C to 25°C). Sharp singlet at δ 12.5 ppm indicates enol form .
- IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches to confirm dominant tautomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
